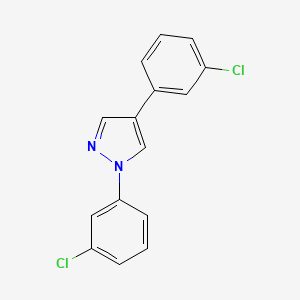

1,4-bis(3-chlorophenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(3-chlorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2/c16-13-4-1-3-11(7-13)12-9-18-19(10-12)15-6-2-5-14(17)8-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCGMOUFUMVUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN(N=C2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Substituted Pyrazole Derivatives

Cyclocondensation Reactions for Pyrazole (B372694) Ring Formation

Cyclocondensation reactions are a primary and widely utilized method for synthesizing the pyrazole core. This approach involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic three-carbon component. nih.govmdpi.com

The most classical and straightforward route to pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com The nature of both the hydrazine and the dicarbonyl system dictates the substitution pattern of the resulting pyrazole.

The reaction between a hydrazine and a 1,3-diketone is a fundamental method for creating the pyrazole ring. mdpi.com To synthesize the target compound 1,4-bis(3-chlorophenyl)-1H-pyrazole , a specific set of precursors would be required. The reaction would theoretically involve the condensation of 3-chlorophenylhydrazine with a C2-substituted 1,3-diketone, namely 2-(3-chlorophenyl)-1-phenyl-1,3-butanedione or a similar derivative where the C1 and C3 substituents could also be varied.

However, a more direct, albeit challenging, approach would be the reaction of 3-chlorophenylhydrazine with a 2-(3-chlorophenyl)-1,3-dicarbonyl compound. The C4-substituent of the pyrazole originates from the C2-position of the dicarbonyl compound. The reaction proceeds through initial hydrazone formation, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction can be a significant issue when using unsymmetrical diketones. nih.gov

Table 1: Hypothetical Synthesis via 1,3-Dicarbonyl Compound

| Reactant 1 | Reactant 2 | Product | Notes |

| 2-(3-chlorophenyl)malonaldehyde | 3-chlorophenylhydrazine | This compound | Requires a C2-substituted β-ketoaldehyde or dialdehyde. Regioselectivity is a key consideration. |

| Ethyl 2-(3-chlorophenyl)-3-oxobutanoate | 3-chlorophenylhydrazine | 1,4-bis(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | Illustrates how a β-ketoester leads to a functionalized pyrazole. |

Research by Gosselin et al. has shown that conducting the condensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide can lead to high yields and excellent regioselectivity, often at room temperature. nih.govresearchgate.net

The condensation of hydrazines with α,β-unsaturated ketones, commonly known as chalcones, is another established route. This reaction typically proceeds via a Michael addition of the hydrazine to the enone system, followed by cyclization and subsequent oxidation to form the pyrazole. mdpi.com Standardly, this method yields 1,3,5-trisubstituted pyrazoles, where the C4 position of the pyrazole ring is unsubstituted. nih.gov

To obtain a 4-substituted pyrazole like This compound using this pathway, a non-standard chalcone (B49325) precursor would be necessary. Specifically, one would need an α-substituted chalcone, such as 1,2-bis(3-chlorophenyl)-2-propen-1-one . The reaction with hydrazine hydrate (B1144303) would yield a pyrazoline intermediate, which upon oxidation would give the desired 4-aryl-substituted pyrazole. N-arylation with a 3-chlorophenyl source would then be required to complete the synthesis. Alternatively, direct condensation with 3-chlorophenylhydrazine could be explored, although regioselectivity would need to be carefully controlled.

Table 2: Research Findings on Pyrazole Synthesis from Chalcones

| Precursors | Catalyst/Conditions | Product Type | Yield | Reference |

| Chalcones and Arylhydrazines | Copper triflate/bmim | 1,3,5-Trisubstituted Pyrazoles | ~82% | mdpi.com |

| 2'-Hydroxychalcones and Hydrazine Hydrate | I₂-DMSO (oxidation) | 3,5-Diarylpyrazoles | Excellent | nih.gov |

| α,β-Ethylenic Ketones and Phenylhydrazine | Acetic acid, Iodine | 1,3,5-Trisubstituted Pyrazoles | 70% | mdpi.com |

Regioselectivity is a critical aspect of pyrazole synthesis, particularly when unsymmetrical 1,3-dicarbonyls or α,β-unsaturated systems react with substituted hydrazines. nih.gov The reaction can potentially yield two different regioisomers. The outcome is often influenced by the electronic and steric properties of the substituents and the reaction conditions (e.g., pH, solvent). researchgate.net

For the synthesis of 1,5-diarylpyrazoles, which are regioisomers of the 1,3-isomers, specific conditions have been developed. For instance, the condensation of a 6-aryl-4,6-dioxohexanoic acid with an arylhydrazine hydrochloride in alcohol with a base catalyst can produce 1,5-diarylpyrazoles with high regioselectivity. researchgate.net To favor the formation of a 1,4-disubstituted pyrazole from a C2-substituted 1,3-diketone and an arylhydrazine, controlling the initial site of nucleophilic attack is paramount. Acidic conditions tend to favor the attack of the more basic nitrogen of the hydrazine at the more reactive carbonyl group, while basic or neutral conditions can lead to different outcomes. The use of specialized precursors like β-enamino diketones has also been shown to afford highly regioselective access to N-arylpyrazoles. mdpi.comacs.org

Cyclocondensation of Hydrazine and its Derivatives with 1,3-Difunctional Systems

1,3-Dipolar Cycloaddition Approaches

1,3-Dipolar cycloadditions represent a powerful and highly regioselective alternative for constructing the pyrazole ring. wikipedia.org This method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or alkene. wikipedia.org

The synthesis of 1,4-disubstituted pyrazoles can be efficiently achieved through the 1,3-dipolar cycloaddition of a diazo compound with a terminal or internal alkyne. To synthesize This compound , this strategy would involve the reaction between a diazo compound bearing a 3-chlorophenyl group and an alkyne also substituted with a 3-chlorophenyl group.

A plausible route is the reaction of 1-chloro-3-(diazomethyl)benzene with 1-chloro-3-ethynylbenzene . The regioselectivity of such cycloadditions is generally high, governed by the electronic properties of the dipole and dipolarophile, leading specifically to the 1,4-disubstituted regioisomer. organic-chemistry.org Catalyst-free versions of this reaction can proceed simply by heating, while copper-catalyzed variants, such as the sydnone-alkyne cycloaddition, offer a robust and general route to 1,4-pyrazoles under mild conditions. organic-chemistry.org

Table 3: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Arylglycines (via Sydnones) | Alkynes | Copper(I) | 1,4-Disubstituted Pyrazoles | organic-chemistry.org |

| Diazo compounds (in situ) | Terminal Alkynes | One-pot, catalyst-free | 3,5-Disubstituted Pyrazoles | researchgate.net |

| Nitrile Imines | Chalcones | Mechanochemical (ball-milling) | 1,3,4-Trisubstituted Pyrazoles | nih.gov |

This approach avoids the regioselectivity issues often encountered in cyclocondensation reactions and provides a direct and atom-economical path to specifically substituted pyrazoles like This compound .

Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become increasingly popular for synthesizing pyrazole derivatives due to their efficiency, atom economy, and operational simplicity. beilstein-journals.orgnih.govrsc.org These one-pot processes are well-suited for modern industrial production and the creation of diverse molecular libraries. rsc.org

A common MCR strategy for pyrazole synthesis involves the reaction of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde. beilstein-journals.org The 1,3-dicarbonyl compound can even be generated in situ, further streamlining the process. beilstein-journals.orgmdpi.com For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can be used to synthesize fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.org Various catalysts, including taurine (B1682933) and piperidine, have been employed in aqueous media, highlighting the green chemistry aspects of these methods. rsc.orgnih.gov The use of MCRs allows for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Citations |

| Aldehyde, Malononitrile, Ethyl Acetoacetate (B1235776), Hydrazine Hydrate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| (Hetaryl)aldehydes, Dimedone, 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one | Diethylamine (Et2NH), Water | Pyrazole-dimedone derivatives | nih.gov |

| Benzaldehyde, Tetronic Acid, Phenyl Hydrazine | Iodine, Phase Transfer Catalyst, Water, 60 °C | Fused pyrazoles (2H-furo[3,4-c]pyrazol-4(6H)-ones) | arabjchem.org |

Transformations from Other Heterocyclic Systems (e.g., Pyranones, Pyridones)

Pyrazoles can be synthesized through the ring transformation of other heterocyclic systems. Pyranones, in particular, are widely used precursors for this purpose. mdpi.comnih.gov The reaction of various pyranone derivatives, such as 2,3-dihydro-4H-pyran-4-ones or chromones, with hydrazine or its derivatives typically in an alcoholic solvent leads to the formation of the corresponding pyrazoles. mdpi.comnih.gov For instance, the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines in ethanol, catalyzed by montmorillonite (B579905) KSF, yields 5-substituted pyrazoles. mdpi.comnih.gov Similarly, 3,4-diarylpyrazoles can be obtained from chromones via a sequence of Suzuki coupling followed by treatment with hydrazine hydrate. mdpi.comnih.gov

Pyridone derivatives can also serve as starting materials for pyrazole synthesis. The reaction of 3-cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones with hydrazine hydrate under reflux conditions affords 5-trifluoromethyl-3-arylpyrazoles. nih.gov These transformations involve the nucleophilic attack of hydrazine, leading to ring-opening of the initial heterocycle followed by intramolecular cyclization to form the thermodynamically stable pyrazole ring. researchgate.net

Advanced Coupling Reactions for Arylation of Pyrazole Scaffolds

The introduction of aryl groups onto the pyrazole core is crucial for synthesizing compounds like this compound. Advanced cross-coupling reactions are instrumental for this purpose, particularly for late-stage functionalization.

The Ullmann condensation is a classic and effective method for the N-arylation of nitrogen-containing heterocycles, including pyrazoles, using a copper catalyst. aksaray.edu.trnih.gov Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. aksaray.edu.tr However, significant progress has been made in developing milder and more efficient catalytic systems.

Modern Ullmann-type reactions can be performed under significantly milder conditions using catalytic amounts of copper salts (e.g., Cu₂O, CuI) often in the presence of a ligand. aksaray.edu.trmdpi.com These improved protocols have broadened the scope and functional group tolerance of the reaction. mdpi.com For example, the N-arylation of 4-iodopyrazoles with phenylboronic acid has been achieved at room temperature in methanol (B129727) using a Cu₂O catalyst without the need for a base or ligand. aksaray.edu.tr The development of efficient copper/ligand systems has enabled these transformations to proceed under more sustainable conditions. aksaray.edu.trmdpi.com

Modern Synthetic Techniques and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes. Modern techniques like microwave-assisted synthesis are at the forefront of this shift. scielo.brtandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. tandfonline.comdergipark.org.tr The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity. dergipark.org.trnih.gov

In pyrazole synthesis, microwave heating has been successfully applied to various reaction types, including cyclocondensations and multicomponent reactions. scielo.brd-nb.info For example, the synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds can be achieved in high yields with short reaction times under solvent-free, microwave-assisted conditions. mdpi.comnih.govresearchgate.net Comparisons between conventional and microwave-assisted methods for the same transformation often reveal a drastic reduction in reaction time from several hours to mere minutes, with a concurrent increase in yield. nih.govacs.org This efficiency, coupled with the potential for solvent-free conditions, positions MAOS as a key green chemistry approach for pyrazole synthesis. tandfonline.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Citation |

| Synthesis of N'-substituted hydrazides from pyrazole intermediate | 7–9 hours reflux | 9–10 minutes irradiation | nih.govacs.org |

| Synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones | N/A (Method developed for MW) | High yields, short reaction times | nih.gov |

| Synthesis of bis-pyrazole analogues | N/A (Method developed for MW) | 5-15 minutes, excellent yields (87-98%) | researchgate.net |

PEG-Mediated Reactions

Polyethylene glycol (PEG) has emerged as a highly effective and environmentally benign reaction medium for organic synthesis. Its properties, such as being non-toxic, inexpensive, thermally stable, and recyclable, make it an attractive alternative to conventional volatile organic solvents.

Research has demonstrated the utility of PEG-400 and PEG-600 in synthesizing a variety of pyrazole-containing compounds. For instance, the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives has been achieved through a three-component reaction of an aldehyde, Meldrum's acid, and 3-methyl-1H-pyrazol-5-amine in a PEG-400 and water medium. mdpi.com This method is noted for its mild conditions, high yields, and easy work-up, with the PEG being recyclable. mdpi.com Another study reports a piperidine-mediated synthesis of diphenyl substituted pyrazoles using PEG-600 as the solvent, which can be performed under both conventional heating and microwave irradiation, offering excellent yields in shorter reaction times. nih.gov

The synthesis of 3-amino-1H-pyrazoles has been efficiently conducted by reacting β-keto nitriles with hydrazines in PEG-400. tandfonline.com The addition of a catalytic amount of p-toluenesulfonic acid (p-TSA) at 80°C resulted in excellent yields. tandfonline.com This procedure is advantageous due to the recyclability of the reaction medium and does not require stringent anhydrous conditions. tandfonline.com Similarly, fluoro-substituted pyrazoline derivatives have been synthesized from corresponding pyrazole chalcones using PEG-400 as a green and recyclable medium. nih.gov These green protocols underscore the versatility of PEG as a medium for synthesizing a diverse range of substituted pyrazoles. nih.govtandfonline.comnih.gov

Table 1: Examples of PEG-Mediated Synthesis of Pyrazole Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

| Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine | PEG-400/Water, 90°C, 15 min | Pyrazolo[3,4-b]pyridin-6(7H)-one | Good to Excellent | mdpi.com |

| Diphenyl substituted chalcones, Hydrazine hydrate | Piperidine, PEG-600, Microwave irradiation | Diphenyl substituted pyrazole | Excellent | nih.gov |

| β-keto nitriles, Hydrazines | p-TSA, PEG-400, 80°C | 3-amino 1H-pyrazoles | 98% | tandfonline.com |

| Pyrazole chalcones, Hydrazine hydrate | PEG-400 | Fluoro substituted pyrazoline derivatives | Good to Excellent | nih.gov |

Solvent-Free and "On-Water" Methodologies

The pursuit of sustainable chemistry has led to the development of solvent-free and "on-water" synthetic methods, which significantly reduce or eliminate the use of hazardous organic solvents. thieme-connect.comtandfonline.com

Solvent-Free Reactions

Solvent-free reactions, often facilitated by techniques like microwave irradiation or mechanochemistry (ball-milling), offer benefits such as high efficiency, reduced reaction times, and simplified product isolation. tandfonline.commdpi.comrsc.org A solvent-free, two-step synthesis of 1,4-diarylpyrazoles has been developed using ball-milling conditions. nih.govresearchgate.net This protocol involves a (3+2)-cycloaddition of nitrile imines and chalcones, followed by a deacylative oxidation of the resulting 5-acylpyrazolines with activated MnO₂. nih.govresearchgate.net This mechanochemical approach extends the scope of known methods and avoids the use of bulk organic solvents. nih.govnih.gov

Another green, solvent-free method for synthesizing pyrazole derivatives involves a one-pot, three-component reaction using tetrabutylammonium (B224687) bromide (TBAB) as a recyclable, high-polarity reaction medium at room temperature. tandfonline.com This approach has been successful for the reaction of isocyanides and dialkyl acetylenedicarboxylates with 1,2-dibenzoylhydrazines, affording highly functionalized pyrazoles in good yields (75–86%). tandfonline.com Furthermore, the synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions using microwave irradiation and zinc triflate as a catalyst. rsc.org

"On-Water" Methodologies

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Organic reactions performed in or on water can exhibit unique reactivity and selectivity. The synthesis of pyrazole derivatives in aqueous media has been a focus of recent research. thieme-connect.com For example, a multicomponent reaction for synthesizing pyrazolones using a heterogeneous Lewis acid catalyst (CeO₂/SiO₂) in water has been reported, yielding products in 85–92%. thieme-connect.com The use of cetyltrimethylammonium bromide (CTAB) as a surfactant enables the aqueous synthesis of tetrasubstituted pyrazoles in a one-pot reaction. thieme-connect.com The synthesis of ferrocene-pyrazole hybrids has also been accomplished via cyclocondensation in a mixture of acetic acid and water under microwave irradiation. rsc.org These methods highlight the potential of water as a viable medium for synthesizing complex heterocyclic systems, aligning with the core principles of green chemistry. thieme-connect.com

Table 2: Examples of Solvent-Free and "On-Water" Synthesis of Pyrazole Derivatives

| Method Type | Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

| Solvent-Free | Nitrile imines, Chalcones | MnO₂, Ball-milling | 1,4-Diarylpyrazoles | - | nih.govresearchgate.net |

| Solvent-Free | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | TBAB, Room temperature | Functionalized Pyrazoles | 75-86% | tandfonline.com |

| Solvent-Free | Aryl hydrazine, β-ketoesters, Aromatic aldehyde, Malononitrile | Zinc triflate, Microwave irradiation (120°C) | Pyrano[2,3-c]pyrazoles | 92-99% | rsc.org |

| On-Water | Phenylhydrazine, Ethyl acetoacetate, 2-Naphthol, Arylaldehyde | CeO₂/SiO₂, Water | Pyrazolones | 85-92% | thieme-connect.com |

| On-Water | Arylaldehydes, Ethyl acetoacetate, Hydrazine | CTAB, Water | Tetrasubstituted Pyrazoles | - | thieme-connect.com |

Medicinal Chemistry and Biological Evaluation of Pyrazole Derivatives

Antineoplastic and Cytotoxic Activity Studies

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines (e.g., MCF-7, A549, HeLa, C6)

No data is available on the in vitro cytotoxic effects of 1,4-bis(3-chlorophenyl)-1H-pyrazole against MCF-7, A549, HeLa, or C6 cancer cell lines.

Evaluation of Growth Inhibition and Cell Apoptosis

There are no published studies on the evaluation of growth inhibition or the induction of cell apoptosis by this compound.

Anti-inflammatory Activity Assessment

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

No in vivo studies using models such as carrageenan-induced paw edema to assess the anti-inflammatory activity of this compound have been reported.

In Vitro Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6)

There is no available information on the in vitro inhibition of inflammatory mediators like TNF-α or IL-6 by this compound.

Cyclooxygenase (COX) Isozyme Selective Inhibition Studies

No studies on the selective inhibition of COX-1 or COX-2 by this compound were found.

Antimicrobial Activity Investigations

No studies reporting the antimicrobial activity of this compound were identified.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

There is no available data on the antibacterial spectrum or the Minimum Inhibitory Concentration (MIC) values of this compound against any bacterial strains.

Antifungal Spectrum and Efficacy against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Research on the antifungal properties of this compound, including its efficacy against common fungal strains such as Candida albicans and Aspergillus niger, has not been reported in the available scientific literature.

Antioxidant Capacity Evaluation

No published research was found regarding the antioxidant capacity of this compound.

In Vitro Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide, Superoxide)

There are no reports of in vitro studies to determine the free radical scavenging activity of this compound using standard assays such as DPPH, nitric oxide, or superoxide (B77818) scavenging.

Enzyme-Based Antioxidant Inhibition Studies (e.g., 15-Lipoxygenase)

Data from enzyme-based assays to evaluate the antioxidant potential of this compound, for instance, through the inhibition of enzymes like 15-Lipoxygenase, is not available.

Antitubercular Activity Research against Mycobacterium tuberculosis Strains

No studies have been published detailing the evaluation of this compound for antitubercular activity against any strains of Mycobacterium tuberculosis.

Antiviral Activity Studies

The investigation into the antiviral properties of pyrazole (B372694) derivatives has revealed that specific structural features, such as the presence of a chlorine substituent, can confer potent antiviral activity against a range of viruses. nih.gov Research into 4,5-disubstituted pyrazole derivatives has indicated that compounds bearing a chloro group are particularly effective. nih.gov Furthermore, hybrid molecules incorporating a pyrazole ring with other pharmacophores, like hydroxyquinoline, have demonstrated significant antiviral effects against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov

While these findings highlight the potential of the pyrazole scaffold in the development of new antiviral agents, specific studies on the antiviral activity of this compound have not been extensively reported in the available literature. The general antiviral potential of chloro-substituted pyrazoles suggests that this compound could be a candidate for future antiviral screening.

| Derivative Class | Virus Panel | Key Findings |

| 4,5-disubstituted pyrazoles | Broad panel of viruses | Chloro-substituted derivative showed potent activity. nih.gov |

| Hydroxyquinoline-pyrazole hybrids | SARS-CoV-2, MERS-CoV, HCoV-229E | Exhibited significant direct antiviral activity. nih.gov |

| (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | RNA and DNA viruses | Showed interference with Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication. frontiersin.org |

Neuropharmacological and Central Nervous System (CNS) Activities

The pyrazole and pyrazoline scaffolds are recognized for their potential to exert effects on the central nervous system, including antidepressant-like activities. Studies on various pyrazoline derivatives have shown that substitutions on the phenyl rings can significantly influence their antidepressant potential. For instance, the introduction of a 4-chloro substituent on a phenyl ring at the 3-position of a pyrazoline has been found to enhance antidepressant activity in preclinical models. nih.gov

However, specific research focusing on the antidepressant potential of this compound is not currently available in the scientific literature. The structure-activity relationships observed in related compounds suggest that the chloro-substitution pattern of this compound may warrant investigation for potential antidepressant effects.

| Compound Series | Animal Model | Notable Observation |

| 3-Aryl-pyrazoline derivatives | Forced Swim Test (mice) | 4-chloro derivative on the phenyl ring increased antidepressant activity. nih.gov |

| 1-Phenyl-2-pyrazoline derivatives | Not Specified | General antidepressant properties have been reported for this class of compounds. researchgate.net |

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system, contributes to the production of neurotoxic molecules and pro-inflammatory cytokines, leading to neuronal cell death. semanticscholar.org Consequently, compounds that can modulate microglial activation are of significant interest for their neuroprotective potential.

While certain phenylacetamide derivatives bearing a 1H-pyrazole moiety have been investigated for their neuroprotective activities, specific studies on the neuroprotective effects of this compound have not been reported. acgpubs.org The general neuroprotective potential of pyrazole-containing compounds in models of neurotoxicity suggests a possible avenue for future research into this specific molecule. nih.gov

| Compound Class | Neurotoxicity Model | Mechanism of Action |

| Phenylacetamide derivatives with 1H-pyrazole | 6-OHDA-induced neurotoxicity | Restoration of cell viability. acgpubs.org |

| N-propananilide derivatives with 1H-pyrazole | 6-OHDA-induced neurotoxicity | Decreased levels of pro-apoptotic proteins. nih.gov |

Antileishmanial Activity Profiling against Leishmania Species

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic antileishmanial agents is a global health priority. Pyrazole derivatives have emerged as a promising class of compounds with significant antileishmanial activity.

Research has indicated that the substitution pattern on the pyrazole ring and its associated phenyl rings is crucial for activity. nih.gov Notably, the presence of a chlorine atom on the phenyl ring of pyrazole derivatives has been shown to be favorable for their antileishmanial effects. nih.gov In a study evaluating a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives, the compound with a 3-chlorophenyl substituent demonstrated notable activity against Leishmania species. researchgate.net

While these findings are promising for chloro-substituted pyrazoles as a class, specific antileishmanial activity data for this compound is not detailed in the currently available literature.

| Pyrazole Derivative Type | Leishmania Species | Key Finding |

| General Pyrazole Derivatives | Leishmania major | Presence of a chlorine group on the phenyl ring is favorable for antileishmanial effects. nih.gov |

| 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazoles | Leishmania braziliensis, Leishmania amazonensis | The 3-chlorophenyl substituted derivative showed considerable activity. researchgate.net |

| Endoperoxide–Pyrazole Hybrids | Leishmania tropica, Leishmania infantum | Some hybrids exhibited activity against Leishmania promastigotes. mdpi.com |

Protein Glycation Inhibition Studies

Protein glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of advanced glycation end-products (AGEs). mdpi.comrsc.org The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes complications and aging. rsc.org Consequently, the identification of compounds that can inhibit protein glycation is an active area of research.

Various natural and synthetic compounds have been investigated for their anti-glycation properties. mdpi.com However, there is no specific information available in the scientific literature regarding the potential of this compound to inhibit protein glycation.

| Inhibitor Class | Mechanism of Action | Relevance |

| Natural Polyphenols | Trapping of reactive carbonyl species, antioxidant activity | General class of known glycation inhibitors. mdpi.com |

| Aminoguanidine | Sequesters reactive aldehyde species | A well-studied, though not clinically approved, inhibitor of AGE formation. researchgate.net |

| Bis-2-aminoimidazole derivatives | Inhibition of AGE formation and breaking of pre-formed AGEs | A class of synthetic compounds with potent anti-glycation activity. nih.gov |

Receptor Modulatory Activities

The ability of small molecules to selectively modulate the activity of specific receptors is a cornerstone of modern pharmacology. Pyrazole-based compounds have been explored as ligands for various receptors. For example, certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some demonstrating selectivity for the ERα subtype. illinois.edu

These studies highlight the versatility of the pyrazole scaffold in designing receptor-selective modulators. However, there is currently no published research detailing the receptor modulatory activities of this compound.

| Pyrazole Ligand Type | Target Receptor | Key Activity |

| Tetrasubstituted pyrazoles | Estrogen Receptor (ER) | High-affinity binding, with some showing ERα-selective agonism. illinois.edu |

| N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Pyr2/BTP2) | Store-operated Ca2+ entry (SOCE) channels | Inhibition of CRAC currents. nih.gov |

Cannabinoid-1 (CB1) Receptor Antagonism and Selectivity

The 1,5-diarylpyrazole scaffold has been extensively studied as a template for potent and selective cannabinoid-1 (CB1) receptor antagonists. The prototypical example from this class is Rimonabant (SR141716A), which features a 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl) substitution pattern. Structure-activity relationship (SAR) studies have been pivotal in elucidating the structural requirements for high-affinity binding and antagonist activity at the CB1 receptor.

Research has shown that the nature and position of substituents on the aryl rings at positions 1 and 5 of the pyrazole core are critical for CB1 receptor affinity and selectivity over the CB2 receptor. For instance, a para-substituted phenyl ring at the 5-position is a common feature of potent antagonists. nih.govnih.govnih.gov Modifications to the substituent at the 1-position of the pyrazole ring have also been explored. While the 2,4-dichlorophenyl group of Rimonabant confers high affinity, other substitutions have been investigated to modulate the pharmacological profile. Studies on related diarylpyrazole series have indicated that substitution at the 1-position with a para-chlorophenyl group can lead to a decreased affinity for the CB1 receptor compared to the 2,4-dichloro substitution pattern. nih.gov

In the context of "this compound," the substitution pattern differs from the more common 1,5-diarylpyrazoles like Rimonabant. The presence of a chlorophenyl group at the C4 position of the pyrazole ring is a key structural deviation. While direct binding data for this compound is not extensively available in the public domain, the SAR principles established for diarylpyrazole CB1 antagonists suggest that the specific placement and electronic nature of the chloro substituents on both phenyl rings would significantly influence its binding affinity and selectivity for the CB1 receptor.

| Compound | Substitution Pattern | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |

|---|---|---|---|---|

| Rimonabant (SR141716A) | 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | 2 | >1000 | >500 |

| Analog 1 | 1-(4-chlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | Data Not Available | Data Not Available | Data Not Available |

| Analog 2 (Hypothetical based on SAR) | This compound | Predicted Lower Affinity | Unknown | Unknown |

Transient Receptor Potential Vanilloid Subtype 1 (TRPV-1) Antagonism

The pyrazole scaffold has also been identified as a promising framework for the development of Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) antagonists. TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and is activated by stimuli such as capsaicin, heat, and protons.

Structure-activity relationship studies on a series of pyrazole-based TRPV1 antagonists have revealed that the substitution pattern on the pyrazole ring is a key determinant of antagonist potency. In one study, it was demonstrated that a 3-chlorophenyl group at the 1-position of the pyrazole ring was optimal for hydrophobic interactions within the receptor binding site, leading to exceptionally potent antagonism. nih.gov Specifically, compounds with a 1-(3-chlorophenyl)pyrazole (B3042329) moiety exhibited high affinity for the human TRPV1 receptor.

| Compound | Structure | hTRPV1 Ki (CAP) (nM) |

|---|---|---|

| Compound 13S | (S)-N-(4-(3-(tert-butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-yl)-2-fluorophenyl)methanesulfonamide | 0.1 |

| Compound 16S | (S)-N-(2-fluoro-4-(1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenyl)methanesulfonamide | 0.1 |

| This compound (Hypothetical) | A 1,4-diarylpyrazole with 3-chlorophenyl groups at positions 1 and 4 | Potentially Potent Antagonist |

Other Enzymatic Inhibition Studies (e.g., JNK3, MEK, GSK3β, DPP-4, AChE)

Beyond receptor modulation, pyrazole derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases. The 1,4-diarylpyrazole scaffold, due to its rigid structure and synthetic tractability, has been explored for its potential to selectively target the active sites of several kinases and other enzymes.

JNK3 Inhibition: C-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. Its role in neuronal apoptosis has made it an attractive target for the treatment of neurodegenerative diseases. Research into JNK3 inhibitors has led to the discovery of pyrazole-based compounds with significant inhibitory activity. For instance, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed and synthesized as selective JNK3 inhibitors. nih.gov While these are not direct 1,4-diarylpyrazole analogs, they highlight the utility of the pyrazole core in targeting the ATP-binding site of JNK3. The selectivity of these compounds against other JNK isoforms and related kinases is a critical aspect of their development.

GSK3β Inhibition: Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is associated with conditions like Alzheimer's disease, bipolar disorder, and type 2 diabetes. The pyrazole scaffold has been incorporated into molecules designed to inhibit GSK3β. For example, pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3. nih.gov The SAR of these compounds indicates that specific substitutions on the pyrazole and fused pyridine (B92270) rings are crucial for achieving high potency.

AChE Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. Studies on diarylpyrazole derivatives have demonstrated their potential as potent AChE inhibitors. In one study, several synthesized diarylpyrazoles exhibited greater inhibitory activity than the standard drug, Donepezil. nih.gov Molecular docking studies suggested that these compounds could effectively bind within the active site of the AChE enzyme.

| Enzyme Target | Compound Series | Reported Activity (IC50 or % Inhibition) |

|---|---|---|

| JNK3 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | IC50 values in the sub-micromolar range (e.g., 0.227 µM for compound 8a) nih.gov |

| GSK3β | Pyrazolo[3,4-b]pyridines | Low nanomolar inhibition nih.gov |

| AChE | Diarylpyrazoles | IC50 values more potent than Donepezil (e.g., 0.28 µg/mL for compound IVd) nih.gov |

Structure Activity Relationship Sar and Ligand Design for Pyrazole Derivatives

Systematic Exploration of Substituent Patterns on Pyrazole (B372694) Ring and Aryl Groups

The biological activity of pyrazole derivatives can be finely tuned by altering the substituents on both the central pyrazole ring and the appended aryl groups. For 1,5-diarylpyrazoles acting as COX-2 inhibitors, a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl substituent at the N-1 position of the pyrazole is crucial for potent activity. acs.org The nature of the substituent at the C-3 position is also important, with trifluoromethyl and difluoromethyl groups generally providing superior potency and selectivity for COX-2. acs.org While a simple methyl group at C-3 may not be a good inhibitor, certain monosubstituted methyl derivatives can be effective. acs.org

In the context of cannabinoid receptor (CB1) antagonists based on the 1,5-diarylpyrazole scaffold, such as Rimonabant, specific substitutions are critical for high affinity. These include a 2,4-dichlorophenyl group at the N-1 position, a carboxamido group at the C-3 position, and a para-substituted phenyl ring at the C-5 position. acs.org The exploration of substituents on the 5-aryl ring revealed that electron-donating groups tend to increase potency for both COX-1 and COX-2, which can be modulated by introducing another substituent at a position alpha to the electron-donating group. acs.org Conversely, analogs with electron-withdrawing groups on the 5-aryl ring often exhibit poor COX-2 activity. acs.org

For a series of 3,4-diphenylpyrazole (B8747116) derivatives active against Staphylococcus aureus, the presence of two aryl substituents on the pyrazole ring is important for high antimicrobial potency. wur.nl Specifically, a compound with a 4-chlorophenyl group at the R1 position and a phenyl group at the R2 position showed significantly higher activity, indicating that hydroxyl groups on the phenyl ring are not essential for this particular biological effect. wur.nl

| Compound/Analog | Substituent at N-1 | Substituent at C-3 | Substituent at C-5 (or R1/R2) | Biological Target/Activity | Key Finding | Reference |

| Celecoxib (B62257) Analog | 4-Sulfamoylphenyl | Trifluoromethyl | 4-Methylphenyl | COX-2 | Potent and selective inhibition. | acs.org |

| Celecoxib Analog | 4-Sulfamoylphenyl | Difluoromethyl | 4-Methylphenyl | COX-2 | Potent and selective inhibition, equivalent to trifluoromethyl. | acs.org |

| Rimonabant (SR141716A) | 2,4-Dichlorophenyl | Piperidin-1-yl-carboxamido | 4-Chlorophenyl | CB1 Receptor | Potent and selective antagonist. | acs.org |

| Antimicrobial Pyrazole | Not Specified | Phenyl (R2) | 4-Chlorophenyl (R1) | Staphylococcus aureus | High antimicrobial potency. | wur.nl |

| COX-2 Inhibitor Analog | 4-Sulfamoylphenyl | Trifluoromethyl | 3-Substituted Phenyl | COX-2 | Less potent than 2- or 4-substituted analogs. | acs.org |

| COX-2 Inhibitor Analog | 4-Sulfamoylphenyl | Trifluoromethyl | Phenyl with Electron-Withdrawing Group | COX-2 | Poor activity. | acs.org |

Influence of Halogenation (e.g., Chlorophenyl Substituents) on Biological Activities

Halogenation of the aryl rings in diarylpyrazole compounds significantly impacts their biological activities by influencing factors like lipophilicity, binding interactions, and metabolic stability. The presence of chlorophenyl groups, as seen in 1,4-bis(3-chlorophenyl)-1H-pyrazole, is a common feature in many biologically active pyrazole derivatives.

In the development of CB1 receptor antagonists, the compound SR141716A features a 5-(4-chlorophenyl) and a 1-(2,4-dichlorophenyl) group. researchgate.net Structure-activity relationship studies revealed that the 2,4-dichlorophenyl substituent at the N-1 position is a key requirement for potent and selective CB1 antagonistic activity. acs.org Replacing the 4-chlorophenyl group at the C-5 position with a 4-iodophenyl group resulted in an even more potent compound. acs.org This highlights the sensitivity of the receptor to the type and position of halogen substitution.

For COX-2 inhibitors, replacing the tolyl moiety of celecoxib with a 4-chlorophenyl group was explored. tandfonline.com While these 4-chlorophenyl analogs showed weaker inhibition of COX-1, they maintained moderate COX-2 inhibitory activity. tandfonline.com In a different study on pyranopyrazole derivatives, the introduction of a second chloro substituent to a para-chloro-substituted phenyl ring had varied effects on SARS-CoV-2 Mpro inhibitory activity. A 2,4-dichloro substitution led to impressive potency, whereas 2,3-dichloro, 2,5-dichloro, 2,6-dichloro, and 3,4-dichloro isomers resulted in a dramatic loss of activity. nih.gov This demonstrates that the specific positioning of chlorine atoms is critical for optimal biological function.

Furthermore, in a series of 1,5-diarylpyrazoles with antimicrobial activity, a compound with a 5-(4-chlorophenyl) group and a 1-(4-fluorophenyl) group served as a scaffold for further derivatization. researchgate.net The choice of these halogenated phenyl rings underscores their importance in establishing the baseline activity of the series.

| Compound Series | Aryl Substituent(s) | Biological Target | Effect of Halogenation | Reference |

| CB1 Antagonists | N1-(2,4-dichlorophenyl), C5-(4-chlorophenyl) | CB1 Receptor | Critical for potent and selective antagonism. | acs.org |

| CB1 Antagonists | N1-(2,4-dichlorophenyl), C5-(4-iodophenyl) | CB1 Receptor | More potent than the 4-chlorophenyl analog. | acs.org |

| COX-2 Inhibitors | 1,5-diarylpyrazole with 5-(4-chlorophenyl) | COX-1/COX-2 | Moderate COX-2 inhibition, weak COX-1 inhibition. | tandfonline.com |

| Antiviral Pyranopyrazoles | Phenyl ring with 2,4-dichloro substitution | SARS-CoV-2 Mpro | Impressive potency compared to other dichloro isomers. | nih.gov |

| Antiviral Pyranopyrazoles | Phenyl ring with 3,4-dichloro substitution | SARS-CoV-2 Mpro | Dramatic fall in inhibitory activity. | nih.gov |

| Antimicrobial Pyrazoles | N1-(4-fluorophenyl), C5-(4-chlorophenyl) | Bacteria/Fungi | Scaffold for active compounds. | researchgate.net |

Role of Aryl Ring Orientations and Electronic Properties on Potency and Selectivity

The three-dimensional arrangement of the aryl rings relative to the central pyrazole core is a critical determinant of biological activity for diarylpyrazoles. For the 1,5-diarylpyrazole class of COX-2 inhibitors, it is essential that the two substituted aromatic rings are located on adjacent positions of the pyrazole ring for effective inhibition. acs.org This specific spatial orientation is crucial for fitting into the active site of the enzyme.

The electronic properties of the substituents on these aryl rings also play a pivotal role. In the case of COX-2 inhibitors, a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl group at the N-1 position is a key pharmacophoric feature. acs.orgtandfonline.com These electron-withdrawing groups are vital for activity. Conversely, on the C-5 aryl ring, electron-donating groups tend to enhance potency, while electron-withdrawing groups lead to poor COX-2 activity. acs.org This suggests a specific electronic requirement for each aryl ring's interaction with the target.

For CB1 receptor antagonists, structural requirements are also well-defined. Potent activity is associated with a para-substituted phenyl ring at the C-5 position and a 2,4-dichlorophenyl substituent at the N-1 position. acs.org In a series of diarylurea allosteric modulators of the CB1 receptor, it was found that electron-withdrawing groups, such as chloro or cyano, at the 4-position of a phenyl ring were favored for activity, while electron-donating groups led to reduced potency. acs.org This indicates that the electronic nature of the substituents directly influences the binding affinity and efficacy of the compounds. Molecular docking studies of some diarylpyrazole hybrids have suggested that specific interactions, such as those involving a hydroxyl group on an aryl ring with amino acid residues like Asn287 of the CB1 receptor, are important for enhancing activity. nih.gov

Bioisosteric Replacement Strategies in Pyrazole Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is substituted with another that has similar physicochemical properties, aiming to improve potency, selectivity, or pharmacokinetic profiles. In the realm of diarylpyrazole derivatives, this approach has been successfully applied.

A notable example is the modification of Rimonabant, a 1,5-diarylpyrazole CB1 receptor antagonist. The central pyrazole ring has been successfully replaced by other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. acs.orgresearchgate.net These new analogs retained CB1 antagonistic activity, demonstrating that these scaffolds can serve as effective bioisosteres for the pyrazole core. acs.orgresearchgate.net Similarly, the 5-aryl moiety of Rimonabant has been replaced. Substituting the 5-(4-chlorophenyl) group with a 5-(5-alkynyl-2-thienyl) moiety led to a novel class of highly potent CB1 receptor antagonists. researchgate.net

In the design of COX-2 inhibitors, the sulfamoyl (SO2NH2) pharmacophore on the N-1 phenyl ring has been a target for bioisosteric replacement. For instance, it has been replaced with a sulfonylazide group. mdpi.com Furthermore, in a series of 1,5-diarylpyrazoles, the typical COX-2 pharmacophore (SO2NH2 or SO2CH3) was replaced with a carboxylic acid (COOH) group, leading to compounds that retained moderate COX-2 inhibitory activity. tandfonline.com The 1-hydroxypyrazole ring has also been proposed as an excellent bioisosteric replacement for carboxylic acids and tetrazoles in other contexts, offering advantages such as a higher pKa which may improve tissue permeation. cambridgemedchemconsulting.com

| Original Scaffold/Moiety | Bioisosteric Replacement | Target | Outcome | Reference |

| Pyrazole Ring (in Rimonabant) | Thiazole, Triazole, Imidazole | CB1 Receptor | Retained CB1 antagonistic activity, confirming them as bioisosteres. | acs.orgresearchgate.net |

| 5-Aryl Moiety (in Rimonabant) | 2-Thienyl with alkynyl unit | CB1 Receptor | Discovered a novel class of potent CB1 antagonists. | researchgate.net |

| Sulfamoyl (SO2NH2) Group | Sulfonylazide | COX-2 | Successful bioisosteric replacement. | mdpi.com |

| Sulfamoyl/Methanesulfonyl Group | Carboxylic Acid (COOH) | COX-2 | Resulted in moderate COX-2 inhibitors. | tandfonline.com |

| Carboxylic Acid/Tetrazole | 1-Hydroxypyrazole | Various | Proposed as an excellent replacement to improve tissue permeation. | cambridgemedchemconsulting.com |

Scaffold Hopping and Molecular Hybridization Approaches in Drug Discovery

Scaffold hopping and molecular hybridization are advanced drug design strategies used to discover novel chemical entities with desired biological activities. Scaffold hopping involves replacing the central core of a known active compound with a structurally different scaffold, while aiming to retain the original biological activity. uniroma1.it Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid with potentially enhanced or dual activities.

In the context of pyrazole derivatives, a scaffold hopping strategy was employed starting from pyrazole structures known to be potent CB2 receptor antagonists. This led to the synthesis of a new class of C4-benzyl pyrazolines which, interestingly, behaved as partial agonists, demonstrating a functional switch in activity. nih.gov This highlights how scaffold hopping can lead to compounds with novel pharmacological profiles. Another example involves the design of 1,4-dihydroindeno[1,2-c]pyrazoles through molecular hybridization based on scaffold hopping, resulting in new CB2 ligands. researchgate.netopenmedicinalchemistryjournal.com

Molecular hybridization has been used to design dual-action agents. For example, novel 1,4-diarylpyranopyrazoles were designed by combining structural features of known anti-inflammatory and SARS-CoV-2 Mpro inhibitors. nih.gov This approach aimed to create molecules with both antiviral and anti-inflammatory properties for managing COVID-19 and its associated symptoms. nih.gov Similarly, N'-arylidene pyrazole-3-carbohydrazides were designed as hybrid molecules intended to act as dual agents against diabetes and oxidative stress, two interconnected pathologies. nih.gov These examples showcase the utility of hybridization in generating multifunctional ligands by integrating distinct pharmacophoric elements onto a central pyrazole scaffold.

Computational Chemistry and Molecular Modeling in Pyrazole Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to pyrazole (B372694) derivatives to predict their molecular geometry, electronic properties, and reactivity.

Molecular Structure Optimization and Geometrical Parameter Determination

DFT calculations are instrumental in determining the most stable three-dimensional conformation of a molecule, a process known as geometry optimization. For pyrazole derivatives, methods like B3LYP with basis sets such as 6-311G** are commonly employed to predict structural parameters. nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Table 1: Representative Geometrical Parameters for Diaryl Pyrazole Structures

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| N–N Bond Length | ~1.37 Å | Characteristic of the pyrazole ring's aromaticity. |

| C–N Bond Length | ~1.35 - 1.42 Å | Indicates the connection strength within the pyrazole ring and to the aryl substituents. |

| C–Cl Bond Length | ~1.75 Å | Standard length for a chlorine atom attached to an aromatic ring. |

| Dihedral Angle (Aryl-Pyrazole) | 18° - 71° | Describes the rotational orientation of the phenyl rings relative to the pyrazole core, affecting the overall molecular shape. researchgate.netnih.gov |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMOs)

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.orgyoutube.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For pyrazole derivatives, DFT calculations can predict the energies of these orbitals. researchgate.nettandfonline.com Analysis of the HOMO and LUMO distributions reveals which parts of the molecule are most likely to participate in chemical reactions. In many diaryl pyrazoles, the HOMO and LUMO are delocalized over the pyrazole and phenyl rings, indicating that the entire conjugated system is involved in electronic interactions.

Table 2: Representative FMO Data for Diaryl Pyrazole Derivatives

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Represents the electron-donating capacity. |

| LUMO Energy | -1.5 to -2.5 eV | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. bohrium.com MEP maps are calculated using DFT and are color-coded to show different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or weakly interacting regions.

In pyrazole derivatives, MEP analysis often reveals negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atoms on the phenyl rings, making these sites potential hydrogen bond acceptors or interaction points for electrophiles. researchgate.net The hydrogen atoms on the aromatic rings typically show positive potential. This information is critical for understanding and predicting non-covalent interactions, such as hydrogen bonds, which are fundamental to ligand-receptor binding. bohrium.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com This method is extensively used to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Binding Pattern Analysis with Protein Targets (e.g., COX-2, 15-LOX, CB1 receptor)

Diaryl pyrazole derivatives have been studied for their potential to interact with various protein targets implicated in disease. Molecular docking simulations help to elucidate the binding modes and affinities of these compounds within the active sites of these proteins.

Cyclooxygenase-2 (COX-2): Many diaryl pyrazole compounds are designed as selective COX-2 inhibitors for anti-inflammatory effects. nih.govresearchgate.netnih.gov Docking studies show that these compounds typically orient themselves within the COX-2 active site, with one aryl group fitting into a hydrophobic pocket. acs.orgdergipark.org.tr Specific interactions, such as hydrogen bonds with key amino acid residues like His90 and Arg513, are often identified as crucial for binding affinity and selectivity. nih.gov

15-Lipoxygenase (15-LOX): As another key enzyme in the inflammatory pathway, 15-LOX is also a target for pyrazole-based inhibitors. nih.govmums.ac.ir Docking studies can predict whether a compound like 1,4-bis(3-chlorophenyl)-1H-pyrazole can fit into the enzyme's active site and interact with the catalytic iron atom or surrounding residues, which is a common mechanism for LOX inhibitors. mums.ac.irnih.govmdpi.com

Cannabinoid Receptor 1 (CB1): The diarylpyrazole scaffold is famous for its interaction with the CB1 receptor, with some derivatives acting as antagonists or inverse agonists. nih.govjournalirjpac.comresearchgate.net Docking simulations of these ligands into homology models of the CB1 receptor have been performed to understand their binding. nih.govresearchgate.net These studies reveal key hydrophobic and aromatic interactions within the receptor's transmembrane helices that are essential for high-affinity binding. nih.gov

Table 3: Representative Molecular Docking Results for Diaryl Pyrazoles with Biological Targets

| Protein Target | Typical Binding Energy (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|

| COX-2 | -9.0 to -13.0 | His90, Arg513, Phe518, Ser353 nih.gov |

| 15-LOX | -7.0 to -9.0 | His, Leu, Ile, Phe (Hydrophobic pocket residues) |

| CB1 Receptor | -8.0 to -11.0 | Trp, Phe, Leu (Aromatic and hydrophobic interactions) |

In Silico Physicochemical and Drug-Likeness Predictions

Before expensive synthesis and biological testing, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govnih.gov These predictions help to assess the "drug-likeness" of a molecule, filtering out candidates that are unlikely to have favorable pharmacokinetic profiles. nih.gov

One of the most well-known guidelines is Lipinski's Rule of Five. wikipedia.orgdrugbank.comscfbio-iitd.res.in This rule suggests that for a compound to be likely orally bioavailable, it should generally not violate more than one of the following criteria:

Molecular weight less than 500 Daltons.

Log P (a measure of lipophilicity) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational tools can quickly calculate these and other properties for compounds like this compound. nih.govresearchgate.net Such analyses on pyrazole derivatives often show compliance with these rules, suggesting they possess physicochemical properties suitable for oral drug candidates. cbijournal.comresearchgate.net

Table 4: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 315.19 g/mol | < 500 | Yes |

| Log P (cLogP) | ~5.3 | ≤ 5 | Violation (1) |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (the N atoms) | ≤ 10 | Yes |

| Overall Compliance | The compound violates one rule (LogP), which is generally considered acceptable. |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, C-H...π Interactions)

The supramolecular architecture of crystalline solids is dictated by a complex network of intermolecular interactions. While classical hydrogen bonds are often dominant, weaker interactions such as C-H...π and π-π stacking play a crucial role in the crystal packing of aromatic compounds like diaryl pyrazoles. The analysis of these interactions is vital for understanding polymorphism, solubility, and other physicochemical properties.

Although a specific crystal structure analysis for this compound is not publicly available, studies on structurally related diaryl pyrazoles provide significant insight into the types of intermolecular forces that likely govern its solid-state assembly.

Key Intermolecular Interactions in Diaryl Pyrazole Analogs:

C-H...π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system (like a phenyl or pyrazole ring) acts as the acceptor. In the crystal structures of various substituted diaryl pyrazoles, C-H...π interactions are frequently observed. For instance, studies on pyrazoline derivatives have detailed the presence of these interactions in forming the three-dimensional structure. nih.gov In a nickel(II) complex containing a 4-chlorophenyl pyrazole ligand, weak C—H(pz)⋯π(ph) interactions link neighboring molecules into chains, highlighting the importance of these contacts in crystal engineering. nih.gov

π-π Stacking: Interactions between aromatic rings are also a significant stabilizing force. These can occur between the pyrazole rings, between the chlorophenyl rings, or between a pyrazole and a chlorophenyl ring of adjacent molecules. The geometry of these interactions (e.g., face-to-face or edge-to-face) influences the density and stability of the crystal packing. nih.gov

Halogen Interactions: The presence of chlorine atoms on the phenyl rings introduces the possibility of halogen bonding (C-Cl...N or C-Cl...π) and other dipole-dipole interactions, which can further direct the supramolecular assembly.

| Interaction Type | Description | Typical Role in Diaryl Pyrazole Crystals |

|---|---|---|

| C-H...π Interactions | A weak hydrogen bond between a C-H group and an aromatic π-system. | Links molecules into chains or layers; contributes to the stability of the 3D network. nih.govnih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes crystal packing through parallel or offset stacking of pyrazole and/or phenyl rings. |

| N-H...N Hydrogen Bonds | A strong hydrogen bond between the N-H of one pyrazole and the pyridine-type N of another. | Forms dimers or polymeric chains (catemers) in pyrazoles with a free N-H group. nih.gov |

| Halogen Interactions (e.g., C-Cl...N) | Interactions involving the chlorine substituent, potentially including halogen bonding. | Provides additional directional control in the supramolecular assembly. |

Homology Modeling of Receptor Binding Sites for Pyrazole Ligands

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling provides a powerful alternative for structure-based drug design. issaasphil.org This computational technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). This approach is widely used to study the binding of pyrazole-based ligands to their biological receptors, such as protein kinases, and to rationalize their structure-activity relationships (SAR). mdpi.comnih.gov

While specific homology modeling studies involving this compound have not been reported, the general methodology applied to other pyrazole-based inhibitors illustrates how such an investigation would proceed.

General Workflow for Homology Modeling and Ligand Docking:

Template Selection: The first step is to identify a suitable template structure from the Protein Data Bank (PDB). The choice is based on high sequence identity and similarity to the target protein, particularly in the ligand-binding region. nih.gov

Sequence Alignment: The amino acid sequence of the target protein is aligned with the template sequence. This alignment is crucial for the quality of the final model. nih.gov

Model Building: A 3D model of the target protein is generated by copying the coordinates of the aligned residues from the template and modeling the non-conserved regions, such as loops. nih.gov

Model Refinement and Validation: The initial model is refined using energy minimization and molecular dynamics (MD) simulations to resolve any steric clashes and achieve a more stable conformation. The quality of the final model is then assessed using various validation tools. chemrxiv.orgsemanticscholar.org

Molecular Docking: With a validated model of the receptor, pyrazole ligands are "docked" into the putative binding site. Docking algorithms predict the preferred binding orientation and conformation of the ligand, scoring them based on binding energy or other functions. nih.govijpbs.comresearchgate.net This reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding pocket. mdpi.comnih.gov

For pyrazole-based kinase inhibitors, docking studies often show that the pyrazole core acts as a scaffold, positioning its substituents to interact with key regions of the ATP-binding site. For example, the pyrazole moiety might form crucial hydrogen bonds with the "hinge" region of a kinase, mimicking the interaction of adenine (B156593) in ATP. mdpi.comnih.gov The diaryl substituents, such as the 3-chlorophenyl groups in the title compound, typically occupy hydrophobic pockets within the binding site, contributing to binding affinity and selectivity. mdpi.com

| Target Class | Example Receptor | Key Interactions for Pyrazole Ligands | Role of Diaryl Substituents |

|---|---|---|---|

| Protein Kinases | VEGFR-2, RET, CDK2, BMPR2 mdpi.comnih.govresearchgate.netnih.gov | Hydrogen bonding with hinge region residues (e.g., Ala, Cys). mdpi.com | Occupy hydrophobic pockets, forming van der Waals and hydrophobic interactions. mdpi.comnih.gov |

| N-formyl peptide receptors (FPRs) | FPR1, FPR2 | Molecular modeling suggested the five-membered pyrazole scaffold led to a poor arrangement in the receptor binding site compared to six-membered analogues. researchgate.net | Interact with hydrophobic residues within the binding pocket. |

| Carbonic Anhydrases (CAs) | hCA I, hCA II | Interactions with active site residues, often involving a zinc ion coordinated by histidines. nih.gov | Positioned to interact with residues at the entrance or within the active site cone. |

Pharmacological Target Identification and Mechanism of Action Elucidation

Identification of Key Enzyme Targets and Their Inhibition Mechanisms

Derivatives of the bis(chlorophenyl)pyrazole structure have been identified as potent inhibitors of several key enzymes implicated in disease processes. These findings underscore the potential for this scaffold in developing targeted enzymatic inhibitors.

Notably, pyrazolidinone carboxamide derivatives featuring a 1,2-bis(3-chlorophenyl) substitution have been shown to be effective inhibitors of neutrophil activation. acs.org A screening of these compounds revealed that most demonstrated significant inhibition of elastase release in fMLF/CB-induced human neutrophils, with IC50 values in the micromolar range. acs.org This suggests a strong inherent potential of the scaffold to inhibit this key enzyme involved in inflammatory tissue damage.

In the realm of antibacterial research, diarylpyrazole derivatives have been investigated for their action against Mycobacterium tuberculosis. Initial biological assays pointed towards cell wall biosynthesis as a likely mode of action for this class of compounds. nih.gov Specifically, derivatives of 4,4'-dialkyl-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione have demonstrated good activity against the enzyme MurB in vitro, which is essential for the biosynthesis of the bacterial cell wall peptidoglycan. scirp.org

Furthermore, N-arylpyrazoles, when derivatized with a primary sulfonamide group, have been profiled for their inhibitory activity against human carbonic anhydrases (hCAs). nih.gov This strategy has yielded potent inhibitors, demonstrating that the pyrazole (B372694) template can be effectively used to target the zinc-containing active site of these enzymes. nih.gov

Table 1: Enzyme Inhibition by bis(chlorophenyl)pyrazole Analogs

| Compound Class | Enzyme Target | Organism/System | Mechanism/Effect | Reference |

|---|---|---|---|---|

| 1,2-bis(3-chlorophenyl)pyrazolidinone carboxamides | Elastase | Human Neutrophils | Inhibition of enzyme release | acs.org |

| 4,4'-dialkyl-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-diones | MurB | Gram-positive bacteria | Inhibition of cell wall biosynthesis | scirp.org |

| 1,3-diarylpyrazolyl-acylsulfonamides | Cell Wall Biosynthesis Enzymes | Mycobacterium tuberculosis | Plausible inhibition of cell wall synthesis | nih.gov |

Characterization of Receptor Binding and Antagonism Pathways

The bis(chlorophenyl)pyrazole scaffold is a key feature in several potent receptor antagonists, particularly for G-protein-coupled receptors (GPCRs) like the cannabinoid and formyl peptide receptors.

A prominent example is Rimonabant (SR141716A), a pyrazole derivative with a 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) structure, which is a well-characterized inverse agonist of the Cannabinoid CB1 receptor. researchgate.net Its interaction is crucial for its inverse agonism, stabilizing the inactive conformation of the receptor. researchgate.net Studies on bivalent ligands derived from this scaffold have shown that the nature and length of linkers are critical for optimal interaction with CB1 receptor binding sites. nih.gov Structural analogs, such as 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione, also exhibit high affinity for the human CB1 receptor. scispace.com

In the context of inflammation, pyrazolidinone derivatives with a 1,2-bis(3-chlorophenyl) structure have been identified as direct antagonists of Formyl Peptide Receptor 1 (FPR1), a key receptor in mediating neutrophil chemotaxis and activation. acs.org Binding assays confirmed that these compounds selectively inhibit the FPR1 pathway without affecting the related FPR2 pathway. acs.org

Additionally, research suggests that substitutions on the pyrazole ring can influence receptor antagonism. For instance, a 3-chlorophenyl substitution at the N1 position of the pyrazole C-region appears to optimize the antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1), an important target for pain modulation. frontiersin.org

Table 2: Receptor Antagonism by bis(chlorophenyl)pyrazole Analogs

| Compound/Analog | Receptor Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| Rimonabant (SR141716A) & Analogs | Cannabinoid CB1 Receptor | Inverse Agonist / Antagonist | Interaction with Lys 3.28(192) is crucial for inverse agonism. researchgate.net | researchgate.netnih.govscispace.com |

| 1,2-bis(3-chlorophenyl)pyrazolidinone carboxamides | Formyl Peptide Receptor 1 (FPR1) | Selective Antagonist | Direct antagonism of FPR1, inhibiting neutrophil activation. acs.org | acs.org |

Modulation of Cellular Signaling Pathways and Biological Processes

The interaction of bis(chlorophenyl)pyrazole derivatives with their molecular targets translates into the modulation of various cellular signaling pathways and biological processes, most notably those related to inflammation and microbial growth.

The antagonism of the FPR1 receptor by 1,2-bis(3-chlorophenyl)pyrazolidinone derivatives leads to a significant reduction in neutrophil-mediated inflammatory responses. These compounds effectively inhibit the generation of superoxide (B77818) anions and the release of elastase in neutrophils stimulated by the FPR1 agonist fMLF. acs.org This demonstrates a clear modulation of the inflammatory cascade at the cellular level. Similarly, a derivative of Rimonabant, CDMPO, was found to inhibit the release of proinflammatory cytokines and prostaglandin (B15479496) E2 in activated microglial cells. nih.gov This anti-inflammatory effect is achieved through the suppression of the NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

In the context of antimicrobial activity, the inhibition of enzymes involved in bacterial cell wall biosynthesis by bis(chlorophenyl)pyrazole analogs directly disrupts a critical biological process for bacterial survival. nih.govscirp.org For example, 1,3-diarylpyrazolyl-acylsulfonamides were identified in a phenotypic screen against Mycobacterium tuberculosis, with initial studies indicating cell wall biosynthesis as the plausible mode of action. nih.gov

Table 3: Modulation of Cellular Processes by bis(chlorophenyl)pyrazole Analogs

| Compound Class/Analog | Biological Process | Cellular Pathway | Effect | Reference |

|---|---|---|---|---|

| 1,2-bis(3-chlorophenyl)pyrazolidinone carboxamides | Inflammatory Cascade | FPR1 Signaling | Inhibition of superoxide generation and elastase release in neutrophils. acs.org | acs.org |

| CDMPO (Rimonabant derivative) | Neuroinflammation | NF-κB and p38 MAPK Signaling | Suppression of proinflammatory cytokine and PGE2 release in microglia. nih.gov | nih.gov |

| 1,3-diarylpyrazolyl-acylsulfonamides | Bacterial Cell Wall Biosynthesis | Not specified | Inhibition of M. tuberculosis growth. nih.gov | nih.gov |

Elucidation of Novel Modes of Action

While many bis(chlorophenyl)pyrazole derivatives act on known targets, there is also evidence suggesting they may possess novel modes of action.

In the study of 1,3-diarylpyrazolyl-acylsulfonamides as anti-tuberculosis agents, it was noted that while cell wall biosynthesis was a plausible target, no cross-resistance was detected with known cell wall-targeting drugs. nih.gov This lack of cross-resistance suggests a potentially novel mechanism of action or inhibition, distinct from established anti-tubercular agents. nih.gov Similarly, a structurally distinct benzhydryl piperazine (B1678402) scaffold, also a CB1 inverse agonist, offers new opportunities for development by presenting a different chemical framework from the classical pyrazole-based antagonists like Rimonabant. nih.gov This highlights the potential to discover compounds with unique pharmacological profiles even when targeting the same receptor. nih.gov

Preclinical Efficacy and Pharmacokinetic Studies of Pyrazole Derivatives

In Vitro Pharmacological Efficacy in Relevant Cellular Models

There is no available information from published studies regarding the in vitro pharmacological efficacy of 1,4-bis(3-chlorophenyl)-1H-pyrazole in any cellular models. While numerous studies report the in vitro activity of other pyrazole (B372694) derivatives against a variety of targets, such as enzymes and cell lines relevant to inflammation, cancer, or infectious diseases, data for this specific compound is absent. nih.govacs.orgnih.gov

In Vivo Efficacy Studies in Established Animal Models (e.g., Anti-inflammatory, Antileishmanial)

No in vivo efficacy studies for this compound in established animal models for conditions such as inflammation or leishmaniasis have been reported in the available scientific literature. Research on related pyrazole compounds has shown significant anti-inflammatory effects in models like carrageenan-induced paw edema and promising antileishmanial activity against various Leishmania species. nih.govresearchgate.netnih.govnih.gov However, these findings cannot be extrapolated to the specific isomer without direct experimental evidence.

In Vitro and In Vivo Drug Metabolism and Pharmacokinetic (DMPK) Investigations

Information detailing the in vitro or in vivo drug metabolism and pharmacokinetic (DMPK) properties of this compound is not available. Studies on other pyrazole-based compounds have sometimes included DMPK profiling, investigating aspects like metabolic stability in liver microsomes and pharmacokinetic parameters in animal models, but no such data has been published for this compound. nih.gov

Future Perspectives and Research Directions for Pyrazole Derivatives

Rational Design of Pyrazole (B372694) Derivatives with Enhanced Potency and Selectivity

The development of novel pyrazole derivatives with improved potency and selectivity is a primary objective for medicinal chemists. researchgate.netnih.gov Future efforts will be heavily reliant on computational methods and a deeper understanding of structure-activity relationships (SAR).

Computational and In-Silico Approaches: Computational tools are indispensable in modern drug design, accelerating the discovery and optimization of new therapeutic agents. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations will continue to play a crucial role. researchgate.net These methods allow for the prediction of how pyrazole derivatives will bind to their target proteins, enabling the rational design of molecules with higher affinity and specificity. researchgate.net For instance, molecular docking can identify key interactions between a pyrazole ligand and the active site of an enzyme, guiding modifications to the pyrazole structure to enhance binding. researchgate.net